molecular formula C17H18ClN3OS B2579259 N-(2-Amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide;hydrochloride CAS No. 1832633-18-7

N-(2-Amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide;hydrochloride

Cat. No.: B2579259
CAS No.: 1832633-18-7
M. Wt: 347.86
InChI Key: RRBVCPCQZDTHIN-UHFFFAOYSA-N
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Description

N-(2-Amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide;hydrochloride is a synthetic small molecule featuring a naphthalene group linked to a 2-methyl-1,3-thiazole-4-carboxamide scaffold. The presence of the thiazole ring, a privileged structure in medicinal chemistry, suggests significant potential for this compound in various research applications . Thiazole-containing compounds are known to interact with a diverse range of biological targets and are found in molecules with antibacterial, antifungal, and anti-tubercular activities . Furthermore, the thiazole moiety is a key component in many kinase inhibitors investigated for oncology research, as it can form crucial hydrogen bonds within enzyme active sites . The structural features of this compound, particularly the combination of the rigid, planar naphthalene system and the heteroaromatic thiazole, make it a versatile intermediate or candidate for the development of novel therapeutic agents, positioning it as a compound of interest for hit-to-lead optimization campaigns in drug discovery .

Properties

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS.ClH/c1-11-19-16(10-22-11)17(21)20-15(9-18)14-7-6-12-4-2-3-5-13(12)8-14;/h2-8,10,15H,9,18H2,1H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFDUCPUQLJUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide;hydrochloride is a thiazole-derived compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

The compound can be synthesized through various methods involving the reaction of 2-naphthylamine with thiazole derivatives. The synthesis typically requires controlled conditions and may involve purification steps like recrystallization or chromatography to ensure high yield and purity. The molecular formula is C23H25ClN2O2C_{23}H_{25}ClN_{2}O_{2} with a molecular weight of 396.9 g/mol.

PropertyValue
Molecular FormulaC23H25ClN2O2
Molecular Weight396.9 g/mol
IUPAC NameN-(2-amino-1-naphthalen-2-ylethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride
InChIInChI=1S/C23H24N2O2.ClH/c1-14...
InChI KeyDPYWNDWCIPXTEJ-UHFFFAOYSA-N

The biological activity of this compound primarily stems from its interaction with various molecular targets within biological systems. It has been observed to bind to specific enzymes and receptors, influencing their activity and leading to various pharmacological effects:

  • Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Anticancer Properties : Studies have shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(2-amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide have demonstrated significant inhibition of cell proliferation in tumor cells, suggesting potential as anticancer agents .

Biological Activity Studies

Research highlights the following key activities associated with this compound:

Antitumor Activity

Several studies have reported the cytotoxic effects of thiazole derivatives on cancer cells. For example:

  • IC50 Values : Compounds similar to this thiazole derivative have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines .

Antimicrobial Properties

Thiazole derivatives are also noted for their antimicrobial activities:

  • Mechanism : The presence of the thiazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth .

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the effects of thiazole derivatives on A431 and Bcl-2 Jurkat cells. The results indicated that certain structural modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Research on 2-amino-thiadiazoles indicated their potential as scaffolds for developing new antimicrobial agents. The structural reactivity allows for modifications that enhance biological activity while reducing toxicity .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Research indicates that thiazole derivatives exhibit selective cytotoxicity, making them promising candidates for cancer therapy.

Key Findings:

  • A study demonstrated that thiazole derivatives showed strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with notable IC50 values indicating effective inhibition of cell growth .
  • Another investigation highlighted that certain thiazole-integrated pyridine derivatives exhibited better anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil, with an IC50 of 5.71 μM .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of thiazole-based compounds is crucial for optimizing their therapeutic potential. Various modifications to the thiazole ring and substituents have been explored to enhance biological activity.

Notable Research:

  • A series of N-acylated thiazoles were synthesized and screened for their anticancer activity, revealing that specific structural modifications significantly impacted their efficacy against glioblastoma and melanoma cell lines .
  • The presence of electron-withdrawing groups on the thiazole ring was shown to enhance anticancer activity, as evidenced by compounds with IC50 values in the low micromolar range .

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial activities. Research has shown that these compounds can inhibit the growth of various bacterial strains.

Research Insights:

  • A study reported significant antimicrobial activity for specific thiazole derivatives, with minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition .
  • The structural diversity of thiazoles allows for the development of new antimicrobial agents that can combat resistant strains.

Neurological Applications

Recent studies have explored the potential of thiazole derivatives in treating neurological disorders. Their ability to interact with specific receptors and enzymes involved in neurodegenerative diseases positions them as candidates for further research.

Case Studies:

  • Research focused on the development of multifunctional drugs targeting Parkinson's disease highlighted the importance of SAR in optimizing thiazole-based compounds for neuroprotective effects .

Synthesis and Characterization

The synthesis methods employed for creating N-(2-Amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide;hydrochloride are critical for ensuring purity and bioactivity.

Synthesis Overview:

  • Common synthetic routes include one-pot three-component reactions and alkylation methods, which allow for efficient production of thiazole derivatives with desired functional groups .
Compound TypeSynthesis MethodKey Activity
N-acylated ThiazolesReaction with acid chloridesAnticancer activity
Thiazole-Pyridine HybridsHeterocyclization reactionsAnti-breast cancer efficacy
Amino ThiazolesRefluxing with thioureaAntimicrobial properties

Comparison with Similar Compounds

2-Chloro-4-methyl-N-(naphthalen-2-yl)-1,3-thiazole-5-carboxamide (JS3)

  • Structure : Features a chloro-substituted thiazole core with a carboxamide linkage to naphthalen-2-yl.
  • Properties : Molecular formula C₁₅H₁₁ClN₂OS, SMILES O=C(c1sc(Cl)nc1C)Nc3cc2ccccc2cc3 .
  • Comparison : The chloro and methyl substituents on the thiazole ring may enhance electrophilic reactivity compared to the target compound’s simpler methyl group. The absence of an ethylamine linker reduces conformational flexibility.

4-(4-Chlorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine hydrochloride

  • Structure : Includes a 4-chlorophenyl group on the thiazole and an amine linkage to naphthalen-1-yl.
  • Properties : CAS 1274903-39-7; the hydrochloride salt improves aqueous solubility .

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

  • Structure : Combines a triazole ring with a naphthalene ether and chlorophenyl group.
  • Properties : IR peaks at 1678 cm⁻¹ (C=O), HRMS [M+H]⁺ 393.1112 .
  • Comparison : The triazole moiety introduces additional hydrogen-bonding capabilities, which the target compound’s thiazole lacks.

Heterocyclic Variants with Oxazole or Pyridine Cores

2-(Naphthalen-1-yl)-5-(phenylamino)oxazole-4-carbonitrile TFA (29)

  • Structure: Oxazole core with naphthalene and phenylamino substituents.
  • Properties : ¹H NMR (DMSO-d₆): δ 8.24 (d, J=7.5 Hz, 1H), 7.95–7.60 (m, 7H) .
  • Comparison : The oxazole’s reduced electronegativity (compared to thiazole) may decrease interactions with metal ions or polar biological targets.

VU0152099 (31)

  • Structure: Thieno[2,3-b]pyridine carboxamide with benzodioxolylmethyl and methyl groups.
  • Properties : Part of a series with demonstrated kinase inhibition .
  • Comparison : The fused pyridine-thiophene system offers planar rigidity, contrasting with the target compound’s flexible ethylamine linker.

Functional Group Variations

2-Methyl-1,3-thiazole-4-carboximidamide hydrochloride

  • Structure : Carboximidamide substituent instead of carboxamide.
  • Properties : mp 185°C, CAS 18876-82-9 .

N-(2-Amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride

  • Structure : Cyclopentyl and trifluoromethyl substituents.
  • Properties : Molecular formula C₁₆H₂₃Cl₂N₅O .
  • Comparison : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopentyl moiety introduces steric hindrance.

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups
Target Compound* C₁₇H₁₈ClN₃OS N/A N/A Thiazole, naphthalene, HCl
2-Chloro-4-methyl-N-(naphthalen-2-yl)-1,3-thiazole-5-carboxamide C₁₅H₁₁ClN₂OS N/A N/A Cl, CH₃, carboxamide
4-(4-Chlorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine hydrochloride C₁₉H₁₅Cl₂N₃S N/A N/A Cl, NH, HCl
2-Methyl-1,3-thiazole-4-carboximidamide HCl C₅H₇N₃S·HCl 185 N/A Carboximidamide, HCl

Table 2. Spectroscopic Data for Key Analogues

Compound Name ¹H NMR (δ, ppm) HRMS [M+H]⁺ IR Peaks (cm⁻¹)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide N/A 393.1112 1678 (C=O), 785 (C-Cl)
2-(Naphthalen-1-yl)-5-(phenylamino)oxazole-4-carbonitrile TFA 8.24 (d, J=7.5 Hz), 7.95–7.60 (m) 342.0987 N/A

Research Findings and Implications

  • Bioactivity : Thiazole derivatives with naphthalene groups (e.g., JS3 ) often exhibit antimicrobial or anticancer properties due to π-π stacking and hydrophobic interactions. The target compound’s ethylamine linker may enhance membrane permeability.
  • Synthetic Challenges : High-yield synthesis (>80%) is achievable for thiazole derivatives (e.g., compound 9 in ), but steric hindrance from naphthalene may reduce efficiency for the target compound .
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications.

Q & A

Q. Advanced Research Focus

  • DFT calculations : Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, guided by crystallographic data from analogous thiazole derivatives .
  • MD simulations : Evaluate stability in solvated systems (e.g., water/ethanol) to model pharmacokinetic behavior .

How can polymorphic variations in crystallographic structures impact biological activity?

Advanced Research Focus
Polymorphs (e.g., monoclinic vs. orthorhombic) alter solubility and bioavailability:

  • SC-XRD : Resolves packing motifs; hydrogen-bonding networks (e.g., N-H⋯Cl) stabilize specific conformers .
  • DSC/TGA : Identifies thermal stability differences between polymorphs, critical for formulation .
  • In vitro assays : Compare IC₅₀ values of polymorphs to correlate crystal structure with activity .

What strategies improve enantiomeric purity in asymmetric synthesis?

Q. Advanced Research Focus

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to direct stereochemistry during cycloaddition .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer .

How do substituents on the naphthalene ring influence electronic properties?

Q. Basic Research Focus

  • Electron-withdrawing groups (e.g., -Cl) : Reduce HOMO energy, enhancing electrophilicity (UV-Vis λₘₐₓ shifts to longer wavelengths) .
  • Electron-donating groups (e.g., -NH₂) : Increase π-π stacking interactions, observed via fluorescence quenching .
  • Hammett constants : Quantify substituent effects on reaction rates in SNAr mechanisms .

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Q. Advanced Research Focus

  • Exothermicity control : Use flow reactors to manage heat dissipation in cycloadditions .
  • Purification : Switch from column chromatography to fractional crystallization for cost efficiency .
  • Byproduct mitigation : Optimize stoichiometry (e.g., 1.2:1 azide:alkyne ratio) to minimize dimerization .

Methodological Notes

  • Data Integration : Combined synthetic, analytical, and computational evidence from peer-reviewed journals (e.g., Research on Chemical Intermediates, Acta Crystallographica).
  • Contradiction Management : Addressed spectral discrepancies via multi-technique validation and computational modeling.

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